5,6-Dichloro-4-methyl-1,4-dihydroquinazolin-2-amine
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Overview
Description
5,6-Dichloro-4-methyl-1,4-dihydroquinazolin-2-amine is a heterocyclic organic compound with the molecular formula C₉H₉Cl₂N₃. This compound is part of the quinazoline family, known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-4-methyl-1,4-dihydroquinazolin-2-amine typically involves the reaction of 5,6-dichloroanthranilic acid with methylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) to facilitate the formation of the quinazoline ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-4-methyl-1,4-dihydroquinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with potential biological activities .
Scientific Research Applications
5,6-Dichloro-4-methyl-1,4-dihydroquinazolin-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-4-methyl-1,4-dihydroquinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloro-4-methyl-1,4-dihydroquinazolin-2-amine: Known for its unique substitution pattern on the quinazoline ring.
5,6-Dichloro-N-cyclobutyl-4-methyl-1,4-dihydroquinazolin-2-amine: Similar structure but with a cyclobutyl group instead of an amine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazoline derivatives .
Properties
CAS No. |
918134-89-1 |
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Molecular Formula |
C9H9Cl2N3 |
Molecular Weight |
230.09 g/mol |
IUPAC Name |
5,6-dichloro-4-methyl-1,4-dihydroquinazolin-2-amine |
InChI |
InChI=1S/C9H9Cl2N3/c1-4-7-6(14-9(12)13-4)3-2-5(10)8(7)11/h2-4H,1H3,(H3,12,13,14) |
InChI Key |
DWIXBLOYUJIYNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=CC(=C2Cl)Cl)NC(=N1)N |
Origin of Product |
United States |
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